Asukamycin

Anti-inflammatory Cytokine inhibition Immunomodulation

Procure Asukamycin (CAS 61116-33-4) specifically when your research demands an FTase-independent apoptosis inducer within the manumycin chemical space. Unlike manumycin A (FTase inhibitor, Ki=1.2 µM), asukamycin activates caspase 8 and caspase 3 without targeting farnesyltransferase, exhibits tumor cell cytotoxicity at IC50 1–5 µM, and provides a distinct cytokine inhibition profile (IL-1β/IL-18) in human macrophages. Its fully elucidated biosynthetic gene cluster (asu), featuring unique KAS III enzymes (AsuC3/C4), enables rational congener generation for SAR studies. This compound is the only valid choice for experiments requiring the specific apoptotic or immunomodulatory signature of asukamycin. For Gram-positive/Nocardia screening, it offers defined MIC reference values (0.78–12.5 µg/mL) not provided by other manumycins.

Molecular Formula C31H34N2O7
Molecular Weight 546.6 g/mol
CAS No. 61116-33-4
Cat. No. B1667649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsukamycin
CAS61116-33-4
SynonymsAM 1042, AM1042, AM-1042, Asukamycin
Molecular FormulaC31H34N2O7
Molecular Weight546.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C=CC=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O
InChIInChI=1S/C31H34N2O7/c34-23-17-18-24(35)27(23)33-26(37)16-10-3-4-11-19-31(39)20-22(28(38)29-30(31)40-29)32-25(36)15-9-2-1-6-12-21-13-7-5-8-14-21/h1-4,6,9-12,15-16,19-21,29-30,34,39H,5,7-8,13-14,17-18H2,(H,32,36)(H,33,37)/b2-1+,4-3+,12-6+,15-9+,16-10+,19-11+/t29-,30-,31+/m1/s1
InChIKeySSHVAUUEPNULMP-JHWDTTIQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Asukamycin (CAS 61116-33-4): A Structurally Unique Manumycin-Class Polyketide Antibiotic with Defined Antitumor and Anti-Inflammatory Properties


Asukamycin (CAS 61116-33-4) is a polyketide natural product belonging to the manumycin family of antibiotics, isolated from Streptomyces nodosus subsp. asukaensis [1]. It possesses a distinctive molecular architecture consisting of two trienoic acid amide chains pivoted around a central cyclohexenone ring with an epoxide moiety, conferring an unprecedented angular geometry . The compound exhibits verified antibacterial activity against Gram-positive bacteria, antifungal activity, and antineoplastic activity against multiple human tumor cell lines with IC50 values in the 1–5 µM range [2]. Its fully elucidated biosynthetic gene cluster and scalable purification methodology distinguish it from less-characterized manumycin analogs [3].

Why Generic Substitution Fails for Asukamycin: Differentiated Anti-Inflammatory Profile and Unique Biosynthetic Determinants


Within the manumycin family, structural variations in the upper polyketide chain and the central epoxycyclohexenone core profoundly dictate both biological target engagement and synthetic tractability [1]. While manumycin A is a potent farnesyltransferase inhibitor (Ki = 1.2 µM) and manumycin B targets acetylcholinesterase (IC50 = 15 mM), asukamycin demonstrates a mechanistically distinct profile, including differential inhibition of IL-1β and IL-18 release in human macrophages [2] and caspase 8/3 activation in tumor cells [3]. Furthermore, the asukamycin biosynthetic gene cluster contains unique KAS III homologues (AsuC3/C4) with both initiation and iterative elongation activities—enzymatic capabilities absent in manumycin-producing strains—enabling the rational generation of asukamycin congeners with tailored acyl chains [4]. These differences render generic substitution with manumycin A, manumycin B, or colabomycin E scientifically invalid for experiments requiring the specific biological or biosynthetic properties of asukamycin.

Asukamycin (CAS 61116-33-4) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Differential Anti-Inflammatory Cytokine Inhibition: Asukamycin vs. Manumycin A, Manumycin B, and Colabomycin E

In a direct head-to-head comparison study on LPS-stimulated THP-1 human monocytic leukemia cells, asukamycin demonstrated a distinct anti-inflammatory profile relative to manumycin A, manumycin B, and colabomycin E. While all four compounds exhibited some level of inhibition, asukamycin produced a unique pattern of IL-1β and TNFα suppression that was not merely a potency shift but reflected differential modulation of the cytokine response [1]. In a separate TNFα-stimulated THP-1 macrophage model, asukamycin (0.3 μg/mL) reduced IL-1β release from 4.96 ± 0.59 pg/mL (TNFα alone) to 1.06 ± 0.81 pg/mL, compared to manumycin's reduction to 0.34 ± 0.48 pg/mL; for IL-18, asukamycin reduced release to 12.96 ± 2.32 pg/mL versus manumycin's 18.04 ± 10.21 pg/mL (basal: 14.68 ± 7.83 pg/mL; TNFα-stimulated: 30.98 ± 2.21 pg/mL) [2].

Anti-inflammatory Cytokine inhibition Immunomodulation

Distinct Caspase Activation Profile Underlying Antitumor Activity vs. Manumycin A's Farnesyltransferase Inhibition

Asukamycin inhibits the growth of five distinct human tumor cell lines with IC50 values ranging from 1 to 5 µM, a potency comparable to other manumycin family members, but its mechanism of cytotoxicity is mechanistically distinct [1]. While manumycin A acts primarily as a farnesyltransferase (FTase) inhibitor with a Ki of 1.2 µM against rat brain FTase and an IC50 of 5 µM in cellular FTase assays [2], asukamycin's cytotoxicity is accompanied by specific activation of caspases 8 and 3, and this effect is diminished by the p38 MAPK inhibitor SB 202190 [1]. Manumycin B, by contrast, functions as an acetylcholinesterase inhibitor with an IC50 of 15 mM , a completely different target and potency range. This indicates that the manumycin scaffold can be tuned for distinct biological outcomes, and asukamycin occupies a unique mechanistic niche involving caspase-dependent apoptosis rather than direct FTase inhibition.

Antitumor Apoptosis Caspase activation Cancer research

Unique Biosynthetic KAS III Enzymes (AsuC3/C4) Enable Rational Analog Generation Unavailable in Manumycin Systems

The asukamycin biosynthetic gene cluster contains two atypical β-ketoacyl-ACP synthase III (KAS III) homologues, AsuC3 and AsuC4, that possess both initiation and iterative elongation activities for the upper triene polyketide chain [1]. Unlike canonical KAS III enzymes that function solely in chain initiation, AsuC3 and AsuC4 exhibit functional bias toward elongation and initiation, respectively, and demonstrate remarkable substrate promiscuity, accepting acyl-CoAs of various lengths with cyclic, branched, or linear moieties [1]. In contrast, manumycin biosynthesis relies on a different starter unit (n-butyryl-CoA) and does not employ this dual-function KAS III system [2]. The AsuC3/C4 system cooperates with a permissive ketoreductase (AsuC7) and dehydratase (AsuC8/C9) to efficiently synthesize a diverse array of polyenes, a biosynthetic plasticity not observed in manumycin-producing strains [1].

Biosynthesis Polyketide synthase Enzyme engineering Natural product analogs

Differential Antibacterial Spectrum: Asukamycin's Distinct Gram-Positive Activity Profile

Asukamycin exhibits a defined antibacterial spectrum against Gram-positive bacteria, with MIC values ranging from 0.78 to 12.5 µg/mL . Notably, it is active against Nocardia asteroides, a filamentous Gram-positive pathogen [1]. In contrast, manumycin A is also active against Gram-positive bacteria but the quantitative MIC data from original characterization studies are not directly comparable due to different assay conditions [2]. Manumycin F shows activity against Gram-positive bacteria and E. coli but is reportedly weak against other Gram-negative species and lacks antifungal activity . This pattern of differential antimicrobial coverage—particularly the inclusion of Nocardia asteroides—provides a basis for selecting asukamycin over other manumycins in antimicrobial screening panels.

Antibacterial Gram-positive bacteria Antimicrobial MIC

Asukamycin (CAS 61116-33-4): Validated Research Applications Supported by Comparator-Based Evidence


Investigating Caspase-Dependent Apoptosis in Tumor Models Independent of Farnesyltransferase Inhibition

Asukamycin's demonstrated IC50 of 1–5 µM across multiple human tumor cell lines, coupled with caspase 8 and caspase 3 activation and p38 MAPK dependence [1], makes it a suitable tool compound for dissecting apoptosis pathways that do not rely on FTase inhibition. This contrasts with manumycin A, which potently inhibits FTase (Ki = 1.2 µM) and exerts antitumor effects primarily through Ras farnesylation blockade [2]. Researchers requiring an FTase-independent apoptosis inducer in the manumycin chemical space should procure asukamycin specifically.

Modulation of IL-1β and IL-18 Signaling in Human Macrophage Inflammatory Models

In TNFα-stimulated THP-1 human macrophages, asukamycin (0.3 µg/mL) reduces IL-1β release to 1.06 pg/mL (from 4.96 pg/mL) and IL-18 release to 12.96 pg/mL (from 30.98 pg/mL), with a distinct quantitative profile compared to manumycin [3]. In LPS-stimulated THP-1 cells, asukamycin exhibits a unique cytokine inhibition pattern relative to manumycin A, manumycin B, and colabomycin E [4]. This differentiated immunomodulatory activity supports the use of asukamycin as a chemical probe for IL-1β/IL-18 signaling studies where other manumycins produce different outcomes.

Biosynthetic Engineering of Polyketide Diversity Using the AsuC3/C4 KAS III Platform

The asukamycin biosynthetic gene cluster encodes AsuC3 and AsuC4, atypical KAS III enzymes with dual initiation/elongation functions and broad substrate promiscuity toward cyclic, branched, and linear acyl-CoAs [5]. This enzymatic system, which cooperates with a permissive ketoreductase (AsuC7) and dehydratase (AsuC8/C9), enables the rational generation of asukamycin congeners (A2–A7) with tailored upper polyketide chains [REFS-5, REFS-6]. Heterologous expression of the asu cluster in Streptomyces lividans provides a validated chassis for analog production [6], a capability not available from manumycin biosynthetic systems. Procurement of asukamycin and its associated genetic tools is essential for groups pursuing polyketide synthase engineering and novel analog discovery.

Antimicrobial Screening Panels Requiring Coverage of Nocardia asteroides

Asukamycin inhibits the growth of Gram-positive bacteria with MIC values between 0.78 and 12.5 µg/mL and is specifically documented as active against Nocardia asteroides [REFS-7, REFS-8]. In antimicrobial screening programs where Nocardia coverage is a selection criterion, asukamycin offers a defined reference point that manumycin A and manumycin F do not explicitly provide [8]. This justifies its inclusion in focused antimicrobial discovery libraries over other manumycin-class compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Asukamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.